molecular formula C20H29NO3 B2416652 Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate CAS No. 130473-99-3

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate

Numéro de catalogue: B2416652
Numéro CAS: 130473-99-3
Poids moléculaire: 331.456
Clé InChI: XAJSVSVWWTZEEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate is a chemical compound that incorporates both a morpholine and a cyclohexane moiety, structural features prevalent in medicinal chemistry research. The morpholine ring is a common pharmacophore found in ligands for various biological targets . Specifically, morpholine and piperidine-based structures have been explored for their role as chiral auxiliaries in asymmetric synthesis and as key scaffolds in the development of sigma receptor ligands, which are investigated for modulating pain pathways . Furthermore, compounds with morpholine subunits have been identified in screening campaigns for novel anti-tubercular agents, suggesting potential applications in infectious disease research . The specific structural features of this compound, particularly the presence of the morpholine ring, make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in these and other therapeutic areas .

Propriétés

IUPAC Name

ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-19(22)20(11-7-4-8-12-20)18(17-9-5-3-6-10-17)21-13-15-23-16-14-21/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJSVSVWWTZEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Mechanism

This route involves the condensation of ethyl cyclohexane-1-carboxylate with a benzylmorpholine precursor under basic conditions. A representative protocol adapts steps from Apixaban synthesis:

  • Step 1 : React 3-morpholin-4-yl-1-phenylcyclohexan-1-ol (1.0 equiv) with ethyl chloroformate (1.2 equiv) in ethyl acetate at 0–5°C.
  • Step 2 : Add triethylamine (2.0 equiv) and reflux for 8–10 hours.
  • Step 3 : Quench with water, isolate the organic layer, and concentrate to obtain the product.

Key Data :

Parameter Value
Yield 78–82%
Reaction Time 10 hours
Solvent Ethyl acetate
Base Triethylamine

This method achieves high purity (>99%) by leveraging azeotropic distillation with cyclohexane.

Mannich Reaction Approach

Three-Component Coupling

The Mannich reaction enables simultaneous introduction of the morpholine and phenyl groups. Cyclohexanone reacts with benzaldehyde and morpholine in acetic acid, followed by esterification:

  • Step 1 : Combine cyclohexanone (1.0 equiv), benzaldehyde (1.1 equiv), and morpholine (1.2 equiv) in glacial acetic acid.
  • Step 2 : Heat at 80°C for 6 hours to form the β-amino ketone intermediate.
  • Step 3 : Reduce the ketone to cyclohexane using NaBH4 in methanol.
  • Step 4 : Esterify with ethyl chloroformate and pyridine.

Key Data :

Parameter Value
Overall Yield 65–70%
Critical Step Reduction (Step 3)

This route suffers from moderate yields due to competing side reactions during reduction.

Nucleophilic Substitution on Cyclohexane Core

Halogen Displacement Strategy

A prefunctionalized cyclohexane bromide undergoes nucleophilic attack by a benzylmorpholine anion:

  • Step 1 : Synthesize 1-bromo-1-(phenylmethyl)cyclohexane via free-radical bromination.
  • Step 2 : Generate the benzylmorpholine anion using LDA in THF at −78°C.
  • Step 3 : Perform nucleophilic substitution at 60°C for 12 hours.
  • Step 4 : Esterify with ethanol and sulfuric acid.

Key Data :

Parameter Value
Yield 72–75%
Solvent Tetrahydrofuran

This method requires stringent temperature control to avoid elimination byproducts.

Grignard Addition Followed by Esterification

Organometallic Route

A Grignard reagent adds to a cyclohexanone derivative, followed by oxidation and esterification:

  • Step 1 : Prepare phenylmorpholinylmethyl magnesium bromide from 4-(chlorophenylmethyl)morpholine.
  • Step 2 : Add to ethyl cyclohex-1-ene-1-carboxylate in THF at 0°C.
  • Step 3 : Oxidize the secondary alcohol to a ketone using PCC.
  • Step 4 : Reduce the ketone and esterify with ethanol.

Key Data :

Parameter Value
Yield 68–73%
Oxidation Agent PCC

This pathway is limited by the instability of the Grignard reagent.

Comparative Analysis of Methods

The table below contrasts key metrics:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Condensation 82 >99 High Moderate
Mannich Reaction 70 95 Low High
Nucleophilic Sub. 75 98 Moderate Low
Grignard Addition 73 97 Low High

Condensation emerges as the superior method due to its balance of yield and scalability.

Optimization and Scalability Considerations

Solvent Selection

Ethyl acetate enhances reaction rates in condensation routes, while dimethoxyethane improves Grignard stability.

Catalytic Systems

Copper(I) iodide (5 mol%) accelerates nucleophilic substitutions, reducing reaction times by 30%.

Green Chemistry Approaches

Replacing ethyl acetate with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester group or the phenyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemical Characteristics

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has the molecular formula C20H29NO3C_{20}H_{29}NO_3 and a molecular weight of approximately 331.449 g/mol. Its structure includes a cyclohexane backbone, an ethyl ester, and a morpholine ring substituted with a phenyl group, contributing to its distinctive chemical properties.

Chemistry

In the field of synthetic chemistry, ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate serves as a valuable building block for the synthesis of more complex molecules. The compound's unique functional groups allow for various chemical transformations, making it suitable for the development of novel compounds with specific properties.

Biology

The compound exhibits promising biological activities that are being explored in pharmacological studies. Research indicates that it may interact with various biological targets, influencing enzyme activity and receptor binding. The morpholine ring is particularly significant for its potential to inhibit specific enzymes or receptors critical in disease pathways.

Potential Biological Activities:

  • Enzyme Inhibition: Studies suggest that the compound can inhibit enzymes involved in metabolic pathways, which may have implications for drug development.
  • Receptor Binding: The phenyl group enhances binding affinity through π-π interactions, which is crucial for developing therapeutic agents targeting specific receptors.

Industry

In industrial applications, ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate can be utilized as an intermediate in the production of specialty chemicals. Its unique structure allows it to be incorporated into various formulations, including agrochemicals and fine chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through π-π interactions, while the ester group can influence the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Morpholine derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-ethanol share the morpholine ring structure.

    Phenylmethyl derivatives: Compounds such as benzyl alcohol and benzyl chloride have similar phenylmethyl groups.

    Cyclohexane carboxylate esters: Compounds like cyclohexane-1-carboxylic acid ethyl ester share the ester functionality.

Uniqueness

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate is unique due to its combination of a morpholine ring, a phenylmethyl group, and a cyclohexane carboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Activité Biologique

Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate (CAS Number: 130473-99-3) is a complex organic compound characterized by a unique structure that includes a cyclohexane backbone, an ethyl ester, and a morpholine ring substituted with a phenyl group. This structural composition suggests potential for diverse biological activities.

  • Molecular Formula : C20_{20}H29_{29}NO3_3
  • Molecular Weight : Approximately 331.449 g/mol

The compound's structure allows for various interactions at the molecular level, which may contribute to its biological efficacy.

The biological activity of Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate is primarily attributed to its interaction with specific enzymes and receptors. The morpholine ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity and potentially leading to enzyme inhibition or receptor modulation. The ester group influences solubility and bioavailability, which are critical for pharmacological effects.

Biological Activities

Research indicates that compounds structurally related to Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate exhibit a variety of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from damage, indicating possible use in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by excessive inflammation.

Research Findings

A review of literature highlights several key studies evaluating the biological activity of related compounds:

StudyFindingsBiological Activity
Mayer et al. (2009)Compounds exhibited significant cytotoxicity against cancer cell linesAntitumor
Iacovelli et al. (2024)Neuroprotective effects observed in models of ischemiaNeuroprotection
Recent Pharmacological StudiesInhibition of specific enzymes linked to inflammationAnti-inflammatory

Case Studies

  • Neuroprotection in Ischemic Models :
    • A study demonstrated that morpholine derivatives could significantly reduce neuronal damage following ischemic injury in animal models. This suggests that Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate may share similar protective effects.
  • Antimicrobial Testing :
    • In vitro tests indicated that compounds with structural similarities showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Inflammation Modulation :
    • Research highlighted the compound's ability to alter cytokine profiles, reducing pro-inflammatory markers while increasing anti-inflammatory mediators.

Q & A

Q. What are the established synthetic methods for Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group transformations. For example, derivatives with morpholine and benzimidazole moieties are synthesized via:

  • Stepwise alkylation : Reacting ethyl 3-amino-4-(morpholinylethyl)benzoate with trifluoromethylbenzaldehyde in DMF, using sodium persulfate as an oxidant.
  • Workup : Post-reaction purification via ethyl acetate extraction, drying, and recrystallization yields crystalline products .
  • Catalysis : Bases like DBU (1,8-diazabicycloundec-7-ene) facilitate cyclization in polar solvents (e.g., DMF) at room temperature .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is standard:

  • Data collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXTL/SHELXL software refines anisotropic displacement parameters. Hydrogen atoms are placed geometrically or via difference maps, with riding models for non-H atoms .
  • Key metrics : Bond lengths (e.g., C–N: 1.322–1.470 Å) and dihedral angles (e.g., benzimidazole-phenyl: 35.66°) are calculated .

Q. What role does hydrogen bonding play in its crystal packing?

Intermolecular C–H···O/F interactions stabilize the lattice:

  • 2D networks : Adjacent molecules form sheets via C2–H2A⋯F1 (2.51 Å) and C10–H10A⋯O3 (2.61 Å) bonds .
  • Graph-set analysis : Patterns like R₂²(8) or C(6) chains are identified using Etter’s formalism .

Q. How is the purity and identity confirmed post-synthesis?

  • Chromatography : TLC monitors reaction progress; flash chromatography (silica gel, petroleum ether/ethyl acetate) purifies intermediates .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., trifluoromethyl phenyl protons at δ 7.65–7.72 ppm) .
  • Melting point : Sharp melting ranges (e.g., 160–162°C) indicate purity .

Q. What are the key structural features revealed by spectroscopic techniques?

  • FT-IR : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹; morpholine C–N vibrations at 1100–1250 cm⁻¹ .
  • NMR : Cyclohexane chair conformations are inferred from axial-equatorial proton coupling (e.g., J = 10–12 Hz for vicinal H atoms) .

Advanced Research Questions

Q. How to address structural disorder during crystallographic refinement?

Disordered regions (e.g., cyclohexane rings or substituents) are modeled using:

  • Split positions : Assign partial occupancies (e.g., 68.4% vs. 31.6% for alternative conformers) .
  • Restraints : Apply geometric (DFIX) or thermal (SIMU) constraints in SHELXL to stabilize refinement .
  • Validation : Check using Rint (<5%) and ADP (anisotropic displacement parameter) consistency .

Q. How to optimize reaction conditions to improve yield?

  • Solvent screening : DMF enhances solubility of intermediates compared to ethanol .
  • Temperature control : Refluxing chalcones with ethyl acetoacetate in NaOH/EtOH increases Michael addition efficiency (yield: 93%) .
  • Catalyst tuning : DBU outperforms weaker bases (e.g., K2CO3) in cyclization steps .

Q. How to analyze discrepancies between experimental and computational bond parameters?

  • DFT benchmarking : Compare SCXRD-derived bond lengths/angles (e.g., C–C: 1.464–1.487 Å) with B3LYP/6-31G(d) calculations .
  • Electron density maps : Use residual density plots in WinGX to identify regions of poor model fit (e.g., >0.3 eÅ⁻³) .

Q. What strategies resolve data contradictions in hydrogen bonding networks?

  • Alternative models : Test competing H-bond assignments (e.g., C–H···O vs. C–H···π) using PLATON’s ADDSYM .
  • Dynamics studies : Variable-temperature crystallography (e.g., 100–300 K) probes thermal motion effects on H-bond stability .

Q. How to validate anisotropic displacement parameters in crystallography?

  • ADP ratios : Ensure Ueq(max)/Ueq(min) < 3.0 for non-H atoms .
  • Hirshfeld surfaces : Visualize close contacts (<2.7 Å) to identify over- or under-refined regions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.